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Compound of Interest

N-tert-Boc-2-(4-hydroxy-2-
Compound Name: )
methoxyphenoxy)-ethylamine

CAS No.: 887353-54-0

Cat. No.: B016182

. J

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a key organic building block
frequently utilized in medicinal chemistry and drug discovery.[1] Its structure, which features a
tert-butoxycarbonyl (Boc) protected amine, a phenolic hydroxyl group, and a methoxy-
substituted aromatic ring, makes it a versatile intermediate for synthesizing more complex
molecules with potential biological activity.[1] The Boc protecting group is crucial in modern
synthetic chemistry, allowing for the strategic protection of the primary amine while other parts
of the molecule are modified.[1]

The success of any compound in drug development hinges on its physicochemical properties,
with solubility being paramount. Poor aqueous solubility can lead to low bioavailability,
hindering a promising drug candidate from reaching its therapeutic target. Conversely,
understanding a compound's solubility profile in various organic solvents is essential for
designing purification protocols (e.g., chromatography, recrystallization), reaction conditions,
and formulation strategies. This guide provides a comprehensive analysis of the solubility of N-
tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, grounded in its molecular structure
and supported by experimental protocols.

Physicochemical and Solubility Profile

A foundational understanding of a molecule begins with its basic physicochemical properties.
These parameters provide the first clues to its behavior in different solvent systems.
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Property Value Source
Molecular Formula C14H21NOs [1112]
Molecular Weight 283.32 g/mol [1][2]
CAS Number 887353-54-0 [2]
) ) ) Inferred from similar
Appearance White to off-white solid
compounds
Melting Point 73-75°C [2]
N Soluble in Chloroform and
Known Solubility [2]

Methanol

The reported solubility in methanol (a polar, protic solvent) and chloroform (a polar, aprotic
solvent) suggests that the molecule possesses a balanced polarity. The presence of both
hydrogen bond donors (-OH, N-H) and acceptors (multiple oxygen atoms), alongside significant
non-polar regions (tert-butyl group, aromatic ring), allows for effective interaction with a range
of solvent environments.

Deconstructing Solubility: A Mechanistic
Perspective

The solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is governed by
the interplay of its functional groups and their potential for intermolecular interactions with a
given solvent. The principle of "like dissolves like" is the guiding tenet.[3]

Key Molecular Features and Intermolecular Forces

e Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor. It
significantly contributes to solubility in polar, protic solvents like alcohols and water.

e Boc-Protected Amine (-NH-Boc): The N-H group can act as a hydrogen bond donor. The two
carbonyl oxygens are strong hydrogen bond acceptors. The bulky, non-polar tert-butyl group,
however, introduces steric hindrance and a lipophilic character, which enhances solubility in
non-polar organic solvents.[4]
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o Ether Linkage & Methoxyphenyl Group (-O-CHs): The ether oxygen is a hydrogen bond
acceptor. The methoxy group has a slight electron-donating effect through resonance, which
can influence the acidity of the phenolic proton.[5][6] This entire moiety contributes to the
molecule's overall polarity and its ability to engage in dipole-dipole interactions.

e Aromatic Ring: The benzene ring is non-polar and interacts primarily through van der Waals
forces (specifically, London dispersion forces), favoring solubility in non-polar or moderately
polar solvents like chloroform, dichloromethane, and ethyl acetate.
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Caption: Intermolecular forces contributing to solubility.

The Decisive Role of pH

The presence of the weakly acidic phenolic hydroxyl group makes the compound's solubility
highly dependent on the pH of aqueous solutions.[7]

 In Neutral or Acidic Aqueous Media (e.g., water, 5% HCI): The molecule remains in its neutral
form. The large, non-polar surface area from the aromatic ring and the Boc group will likely
make it poorly soluble in water.

e In Basic Aqueous Media (e.g., 5% NaOH): A sufficiently strong base will deprotonate the
phenolic hydroxyl group to form a sodium phenoxide salt. This ionic species is significantly
more polar than its neutral precursor and is expected to be much more soluble in water.[8]
Carboxylic acids are generally required to dissolve in a weak base like 5% NaHCOs, so the
phenolic compound is not expected to be soluble in it.[8]
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Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for qualitatively and semi-quantitatively
assessing the solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. This
self-validating system ensures reproducible results.

Objective: To determine the solubility class of the target
compound in a range of common laboratory solvents
and aqueous solutions of varying pH.

Materials:

e N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
e Small test tubes (13x100 mm) and rack

o \ortex mixer

e Graduated cylinders or pipettes

e Spatula

e Analytical balance

e Solvents: Deionized Water, Methanol, Chloroform, Ethyl Acetate, Hexane, 5% (w/v) Aqueous
HCI, 5% (w/v) Aqueous NaOH.

Methodology:

e Preparation:

o Rationale: Establishing a consistent solute-to-solvent ratio is critical for comparability. A
common benchmark for solubility is ~30 mg/mL. We will use a slightly lower, more
conservative starting point.

o Action: Weigh approximately 25 mg of the compound into a series of clean, dry test tubes.
[8][9] Record the exact mass for each.
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Solvent Addition:

o Rationale: Adding the solvent incrementally allows for the observation of the dissolution
process and a more accurate estimation of the solubility limit.

o Action: Add 0.25 mL of the first test solvent to the corresponding test tube.
Agitation:

o Rationale: Vigorous mixing is required to overcome the activation energy barrier for
dissolution and ensure the system reaches equilibrium within a reasonable timeframe.

o Action: Vortex the test tube vigorously for 60 seconds.[3] Allow the tube to stand and
observe.

Observation & Classification (Initial):
o Rationale: A clear, homogenous solution indicates solubility at the current concentration.
o Action:

» Soluble: The entire solid has dissolved, leaving a clear solution.

» Insoluble/Partially Soluble: Undissolved solid remains, or the solution is cloudy/turbid.
Incremental Solvent Addition (for Insoluble/Partially Soluble Samples):

o Rationale: This step helps to determine if the compound is sparingly soluble or truly
insoluble under these conditions.

o Action: Continue to add the solvent in 0.25 mL increments, vortexing for 60 seconds after
each addition, up to a total volume of 1.0 mL.[8][9] Observe the outcome after each
addition.

Final Classification:

o Rationale: A standardized classification system allows for consistent reporting of results.
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o Action: Classify the solubility based on the total volume of solvent required to dissolve the
25 mg sample:

Very Soluble: Dissolves in < 0.5 mL.

Soluble: Dissolves in 0.5 - 1.0 mL.

Sparingly Soluble: Some, but not all, of the solid dissolves in 1.0 mL.

Insoluble: No significant amount of solid dissolves in 1.0 mL.

o Repeat for All Solvents:

o Rationale: A comprehensive profile requires testing across a spectrum of solvent polarities
and pH levels.

o Action: Repeat steps 2-6 for each solvent listed in the materials section.
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Add 0.25 mL of Solvent
Vortex for 60 seconds
Observe Sample

Completely Dissolved Not Dissolved

Total Volume < 1.0 mL?

Add Solvent in 0.25 mL increments
(up to 1.0 mL total)
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Caption: Experimental workflow for solubility determination.

Predicted Solubility Data Summary
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Based on the structural analysis and known data, the following solubility profile can be
predicted. This table serves as a hypothesis to be validated by the experimental protocol
described above.
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Solvent

Type

Predicted Solubility

Rationale

Water

Polar, Protic

Insoluble

Large non-polar
regions (Boc, aromatic
ring) dominate over

polar groups.

Methanol

Polar, Protic

Soluble

Can act as both H-
bond donor and
acceptor, effectively
solvating the entire

molecule.[2]

Chloroform (CHCIs)

Polar, Aprotic

Soluble

Moderately polar with
a weak H-bond donor
capacity; effectively

solvates the aromatic

and Boc groups.[2]

Ethyl Acetate

Polar, Aprotic

Soluble

Good balance of
polarity to interact with
the ester-like Boc
group and other polar

moieties.

Hexane

Non-polar

Insoluble

Lacks the polarity to
effectively solvate the
-OH, -NH, and ether

functionalities.

5% Aqueous HCI

Acidic, Aqueous

Insoluble

The compound has no
significant basic sites
to protonate and
increase agqueous

solubility.
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The phenolic -OH will
be deprotonated to

5% Agueous NaOH Basic, Aqueous Soluble form a highly water-
soluble phenoxide
salt.[8]

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine exhibits a nuanced solubility
profile dictated by its multifunctional chemical structure. It is readily soluble in moderately polar
to polar organic solvents such as methanol and chloroform, a fact that is advantageous for its
use in organic synthesis and purification. Its poor predicted solubility in neutral aqueous media
and non-polar aliphatic solvents highlights the importance of careful solvent selection in
experimental design. Crucially, the presence of the acidic phenol confers pH-dependent
aqueous solubility, a property that can be expertly exploited for extraction and purification
protocols. For researchers and drug development professionals, a thorough understanding of
these solubility characteristics is not merely academic; it is a prerequisite for the efficient and
successful application of this valuable chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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